3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one
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Overview
Description
The compound “3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one” is a complex organic molecule that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered C3NS ring. Thiazoles are well-known for their wide range of biological activities and are a key structural component in various drugs and biologically active agents .
Synthesis Analysis
The synthesis of similar thiazole compounds often involves the reaction of an amine, such as hydrazine, with an aromatic aldehyde in ethanol . Another method involves the reaction of (5-substituted-2-oxobenzothiazolin-3-yl)-acetohydrazide with various aromatic acids in POCl3 under reflux conditions .Molecular Structure Analysis
The molecular structure of similar thiazole compounds has been confirmed by various spectroscopic techniques, including 1H-NMR, 13C-NMR, IR, MS, and elemental analysis . In some cases, the structure has also been determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
Thiazole compounds can undergo various chemical reactions due to the presence of reactive positions on the thiazole ring. These reactions include donor–acceptor interactions, nucleophilic reactions, and oxidation reactions .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
Compounds with structural similarities to "3-((5-ethoxybenzo[d]thiazol-2-yl)amino)-6,7-dimethoxyisobenzofuran-1(3H)-one" have been synthesized and evaluated for their biological activities. For example, Schiff bases derived from 1,3,4-thiadiazole compounds have shown significant antiproliferative and antimicrobial properties. These compounds exhibit cytotoxicity against cancer cell lines and strong antimicrobial activity against various pathogens, underscoring their potential for development into therapeutic agents (Gür et al., 2020).
Anti-Inflammatory and Analgesic Agents
Novel compounds synthesized from visnaginone and khellinone, related in structure to the compound of interest, have been identified as potent anti-inflammatory and analgesic agents. These compounds inhibit cyclooxygenase enzymes (COX-1/COX-2), indicating their potential use in treating inflammation and pain. Such findings highlight the versatility of these compounds in medicinal chemistry, opening avenues for the development of new therapeutic drugs (Abu‐Hashem et al., 2020).
Antioxidant and Enzyme Inhibitory Activities
Another study on Schiff bases tethered with 1,2,4-triazole and pyrazole rings has reported significant antioxidant and α-glucosidase inhibitory activities. These compounds demonstrate the potential for treating oxidative stress-related diseases and managing diabetes through enzyme inhibition. The integration of these functional groups into the molecular structure enhances the compound's biological activity, underscoring the importance of structural modification in drug development (Pillai et al., 2019).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. Studies have described the methods for synthesizing various derivatives, providing a foundation for further research into their biological activities and potential therapeutic uses. The detailed analysis of their structures and properties aids in identifying promising candidates for drug development (Ma et al., 2005).
Mechanism of Action
Target of Action
The compound, also known as 3-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-6,7-dimethoxy-1,3-dihydro-2-benzofuran-1-one, primarily targets acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) . These enzymes play a crucial role in the pathogenesis of Alzheimer’s disease (AD). AChE is involved in the breakdown of acetylcholine, a neurotransmitter associated with memory and learning, while MAO-B is involved in the degradation of dopamine, a neurotransmitter that regulates mood and cognition .
Mode of Action
The compound interacts with its targets, AChE and MAO-B, by inhibiting their enzymatic activity . This inhibition results in an increase in the levels of acetylcholine and dopamine in the brain, thereby improving cognitive function and mood . The compound also has the potential to prevent the formation of beta-amyloid plaques, which are commonly found in the brains of patients suffering from AD .
Biochemical Pathways
The compound affects the cholinergic and dopaminergic pathways by inhibiting AChE and MAO-B respectively . The inhibition of these enzymes leads to an increase in the levels of acetylcholine and dopamine in the brain. Additionally, the compound may also affect the amyloidogenic pathway by preventing the formation of beta-amyloid plaques .
Result of Action
The inhibition of AChE and MAO-B by the compound leads to an increase in the levels of acetylcholine and dopamine in the brain . This results in improved cognitive function and mood, which are often impaired in patients with AD . Additionally, the compound’s potential to prevent the formation of beta-amyloid plaques could help slow down the progression of AD .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives, which are structurally similar, have been found to interact with a wide range of enzymes and proteins . These interactions can influence various biochemical reactions, potentially altering cellular function .
Cellular Effects
Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is possible that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that it contains targeting signals or undergoes post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
3-[(5-ethoxy-1,3-benzothiazol-2-yl)amino]-6,7-dimethoxy-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-4-25-10-5-8-14-12(9-10)20-19(27-14)21-17-11-6-7-13(23-2)16(24-3)15(11)18(22)26-17/h5-9,17H,4H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXSRFJDGMYNMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)SC(=N2)NC3C4=C(C(=C(C=C4)OC)OC)C(=O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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